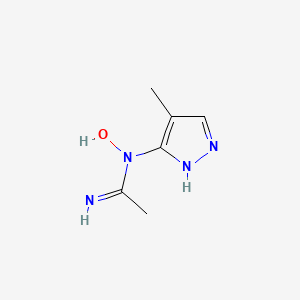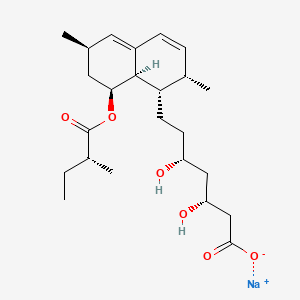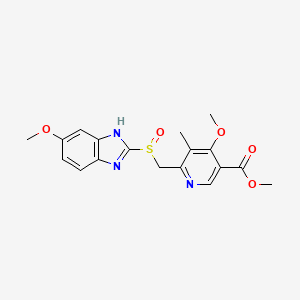
オメプラゾール酸メチルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Omeprazole is a proton pump inhibitor used to treat conditions where there is too much acid in the stomach. It is used to treat gastric and duodenal ulcers, erosive esophagitis, and gastroesophageal reflux disease (GERD) .
Synthesis Analysis
Omeprazole can be synthesized through a series of reactions. The process involves converting 4-nitro-2,3,5-trimethyl pyridine-N-oxide to 4-nitro-3,5-dimethyl-2-(X-substituted methyl) pyridine, where X is a halogen. This compound is then reacted with a substituted benzimidazole to form a compound, which is then converted by replacing the nitro group with a methoxy group. The final step involves oxidizing the compound to form omeprazole .
Molecular Structure Analysis
The molecular formula of Omeprazole is C17H19N3O3S. It has an average mass of 345.416 Da and a Monoisotopic mass of 345.114716 Da .
Chemical Reactions Analysis
Omeprazole is known to undergo a number of chemical reactions. For instance, acid chlorides react with alcohols to yield an ester and hydrochloric acid. A small amount of pyridine or other base is usually added to the reaction mixture to neutralize the resulting acid .
Physical And Chemical Properties Analysis
Omeprazole has a density of 1.4±0.1 g/cm3, a boiling point of 600.0±60.0 °C at 760 mmHg, and a flash point of 316.7±32.9 °C. It has 6 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .
科学的研究の応用
固形剤
オメプラゾール酸メチルエステルは、固形剤からのオメプラゾールの設計、開発、および放出速度論に使用されます . これらの製剤は、pH = 4.5 の緩衝液溶液における耐性と、小腸様環境 (pH = 6.8) における崩壊速度について調べられます .
熱分析技術
熱重量分析 (TGA) や示差走査熱量測定 (DSC) などの熱分析技術は、オメプラゾール酸メチルエステルのさまざまな剤形の放出速度論を調べるために使用されます . これらの技術は、賦形剤と活性物質との相互作用に基づいた説明を提供します .
プロトンポンプ阻害薬
オメプラゾール酸メチルエステルは、胃の壁細胞の「プロトンポンプ」である水素/カリウムアデノシン三リン酸酵素 (Hþ/Kþ-ATPase) の酵素系を不可逆的に阻害することにより、胃酸の分泌を阻害するプロトンポンプ阻害薬です .
酸吸引の予防
オメプラゾール酸メチルエステルは、全身麻酔中の酸吸引の予防にも使用されます。手術の前夜に 40 mg、手術の 2 ~ 6 時間前にさらに 40 mg を 2 回投与します .
分光光度法
オメプラゾール酸メチルエステルは、分光光度法を使用して分析されます . この方法は、光ビームがサンプル溶液を通過するときの光の強さを測定することにより、化学物質が光をどれだけ吸収するかを測定するために使用されます。
クロマトグラフィー
クロマトグラフィーは、オメプラゾール酸メチルエステルの分析に使用されるもう1つの方法です . これは、混合物を個々の成分に分離するための実験室技術です。
作用機序
Target of Action
Omeprazole Acid Methyl Ester, commonly known as Omeprazole, primarily targets the H+/K+ ATPase pump , also known as the proton pump , expressed in high quantities by the parietal cells of the stomach . This pump is responsible for the final step in the secretion of gastric acid .
Mode of Action
Omeprazole is a proton pump inhibitor (PPI) . It works by irreversibly blocking the enzyme system on parietal cells that is needed for the secretion of gastric acid . This interaction results in the inhibition of acid secretion in the stomach, effectively reducing conditions such as heartburn and gastric acid hypersecretion .
Biochemical Pathways
Omeprazole’s action affects the gastric acid secretion pathway . By inhibiting the H+/K+ ATPase pump, it prevents the final step of gastric acid secretion, thereby reducing the amount of acid in the stomach . This can lead to the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection . Omeprazole also modulates the lysosomal transport pathway .
Pharmacokinetics
Omeprazole is rapidly absorbed after oral administration, with peak plasma concentrations reached within 0.5 hours . It is mainly metabolized by CYP2C19 and CYP3A4 . The pharmacokinetics of omeprazole are nonlinear, with an increase in systemic availability after doses >40 mg or prolonged administration . About 80% of a given dose is excreted in the urine, and the remainder via the bile .
Result of Action
The primary result of omeprazole’s action is the reduction of gastric acid secretion . This leads to the alleviation of symptoms associated with conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and other diseases characterized by the oversecretion of gastric acid . It also promotes the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .
Action Environment
The action of omeprazole can be influenced by the pH of the environment. Omeprazole is acid-labile and decomposes rapidly at pH < 5 . Therefore, it is often protected from exposure to the acidic gastric juice when given orally . The likelihood of elevated gastric pH in practice is very high for patients . Thus, the performance of commercial omeprazole pellets can be affected by elevated pH .
Safety and Hazards
生化学分析
Biochemical Properties
Omeprazole Acid Methyl Ester, like Omeprazole, is likely to interact with various enzymes and proteins. Omeprazole is known to be a specific inhibitor of the H+/K+ ATPase or ‘proton pump’ in parietal cells . This enzyme is responsible for the final step in the process of acid secretion . Therefore, it can be inferred that Omeprazole Acid Methyl Ester may have similar interactions.
Cellular Effects
The cellular effects of Omeprazole Acid Methyl Ester are expected to be similar to those of Omeprazole. Omeprazole is used to treat conditions associated with excess stomach acid, such as gastroesophageal reflux disease (GERD), by blocking gastric acid production . It also promotes the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .
Molecular Mechanism
The molecular mechanism of action of Omeprazole Acid Methyl Ester is likely to be similar to that of Omeprazole. Omeprazole works by blocking the final step of acid secretion in the stomach, which is carried out by the H+/K+ ATPase enzyme . This enzyme is found in the parietal cells of the stomach, and Omeprazole forms a covalent linkage with it, irreversibly inhibiting its function .
Temporal Effects in Laboratory Settings
In laboratory settings, Omeprazole shows a dose-dependent inhibition of gastric acid secretion, with the effect increasing over the first few days and reaching a maximum after about 5 days . It’s reasonable to expect that Omeprazole Acid Methyl Ester might exhibit similar temporal effects.
Dosage Effects in Animal Models
For instance, the standard dose of Omeprazole for dogs is 0.25 to 0.5 mg per pound of body weight every 24 hours .
Metabolic Pathways
Omeprazole is mainly metabolized by CYP2C19 to hydroxy-omeprazole and partially metabolized by CYP3A4 to omeprazole sulfone . Given the structural similarity, Omeprazole Acid Methyl Ester is likely to be involved in similar metabolic pathways.
Transport and Distribution
Omeprazole is absorbed rapidly and initially widely distributed in the body . It is highly protein-bound and extensively metabolized . Given its structural similarity to Omeprazole, Omeprazole Acid Methyl Ester is likely to have a similar pattern of transport and distribution.
Subcellular Localization
The subcellular localization of Omeprazole Acid Methyl Ester is likely to be similar to that of Omeprazole. Omeprazole is known to be preferentially concentrated in parietal cells where it forms a covalent linkage with H+/K+ ATPase, which it irreversibly inhibits .
特性
IUPAC Name |
methyl 4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-10-15(19-8-12(16(10)25-3)17(22)26-4)9-27(23)18-20-13-6-5-11(24-2)7-14(13)21-18/h5-8H,9H2,1-4H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGWLKSVKMHJHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858256 |
Source


|
| Record name | Methyl 4-methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120003-83-0 |
Source


|
| Record name | Methyl 4-methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



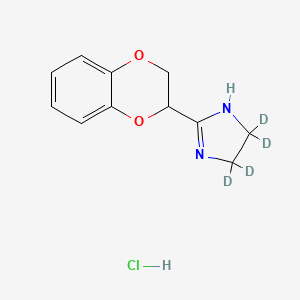

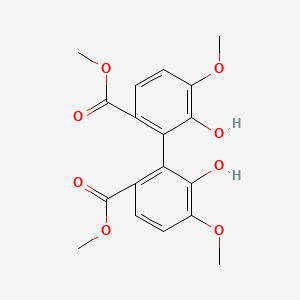
![L-Arginine, N2-(2-tricyclo[3.3.1.13,7]dec-1-ylacetyl)-D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-D-phenylalanyl-3-(2-thienyl)-L-alanyl-](/img/structure/B590142.png)

